molecular formula C6H11ClO4S B2990738 2-(Oxolan-3-yloxy)ethanesulfonyl chloride CAS No. 1341778-24-2

2-(Oxolan-3-yloxy)ethanesulfonyl chloride

Cat. No.: B2990738
CAS No.: 1341778-24-2
M. Wt: 214.66
InChI Key: VAVNZPAZIKJDFU-UHFFFAOYSA-N
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Description

2-(Oxolan-3-yloxy)ethanesulfonyl chloride is a chemical compound with the molecular formula C6H11ClO4S and a molecular weight of 214.66 g/mol. This compound is known for its utility in various chemical reactions and applications, particularly in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-3-yloxy)ethanesulfonyl chloride typically involves the reaction of oxolane (tetrahydrofuran) with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to optimize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-3-yloxy)ethanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by a nucleophile.

    Addition Reactions: It can also undergo addition reactions with nucleophiles, leading to the formation of new compounds.

    Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form unsaturated compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran, with the addition of a base to neutralize the by-products.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.

Scientific Research Applications

2-(Oxolan-3-yloxy)ethanesulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.

    Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.

    Medicine: This compound is used in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-(Oxolan-3-yloxy)ethanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved in its reactions depend on the specific nucleophile and reaction conditions. The sulfonyl chloride group can react with nucleophiles to form covalent bonds, leading to the formation of new compounds with diverse chemical properties.

Comparison with Similar Compounds

2-(Oxolan-3-yloxy)ethanesulfonyl chloride can be compared with other similar compounds, such as:

    Methanesulfonyl chloride: A simpler sulfonyl chloride compound with a similar reactivity profile but different applications.

    Benzenesulfonyl chloride: Another sulfonyl chloride compound with a benzene ring, used in different synthetic applications.

    Tosyl chloride (p-toluenesulfonyl chloride): A widely used sulfonyl chloride compound with a toluene ring, known for its utility in organic synthesis.

The uniqueness of this compound lies in its specific structure, which includes an oxolane ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and industrial processes.

Properties

IUPAC Name

2-(oxolan-3-yloxy)ethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO4S/c7-12(8,9)4-3-11-6-1-2-10-5-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVNZPAZIKJDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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